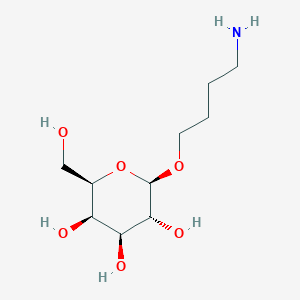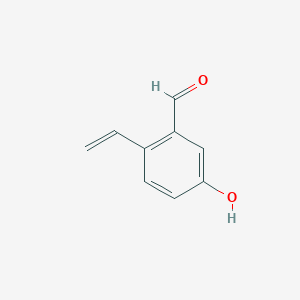![molecular formula C36H28O6 B1450116 6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one CAS No. 329786-33-6](/img/structure/B1450116.png)
6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one
Übersicht
Beschreibung
6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one, otherwise known as 6,7-DMBPC, is a synthetic compound belonging to the class of indeno[2,1-f]chromenes. It has recently been the subject of various scientific studies due to its potential applications in laboratory experiments and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
6,7-DMBPC has been used as a model compound for the study of the mechanism of action of indeno[2,1-f]chromene-based compounds. It has also been used to study the effects of indeno[2,1-f]chromene-based compounds on the biochemical and physiological processes of living organisms. In addition, 6,7-DMBPC has been used in laboratory experiments to study the effects of indeno[2,1-f]chromene-based compounds on the metabolism of cells and organisms.
Wirkmechanismus
The mechanism of action of 6,7-DMBPC is still not fully understood. However, it is believed that the compound acts as an agonist of the PPAR-α receptor, which is involved in the regulation of lipid metabolism and energy homeostasis. In addition, 6,7-DMBPC has been found to inhibit the activity of the enzyme CYP2C9, which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
In animal studies, 6,7-DMBPC has been found to have anti-inflammatory and antioxidant effects. In addition, the compound has been found to reduce lipid levels in the liver and to have a protective effect against the development of fatty liver disease. 6,7-DMBPC has also been found to have an anti-diabetic effect, as it has been found to reduce glucose levels in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6,7-DMBPC in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is available commercially. In addition, the compound has a low toxicity, making it safe to use in laboratory experiments. However, one limitation of using 6,7-DMBPC in laboratory experiments is that the compound is not very stable, and its effects may be short-lived.
Zukünftige Richtungen
The use of 6,7-DMBPC in laboratory experiments has the potential to provide important insights into the biochemical and physiological effects of indeno[2,1-f]chromene-based compounds. In the future, further research should be conducted to better understand the mechanism of action of 6,7-DMBPC and its effects on the metabolism of cells and organisms. In addition, further research should be conducted to explore the potential therapeutic applications of 6,7-DMBPC. Finally, further research should be conducted to explore the potential of 6,7-DMBPC as an anti-diabetic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
10,11-dimethoxy-5,5-bis(4-methoxyphenyl)-6-oxapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2(7),3,8,10,12,15,17,19-nonaen-21-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O6/c1-38-23-13-9-21(10-14-23)36(22-11-15-24(39-2)16-12-22)18-17-27-33-32(25-7-5-6-8-26(25)34(33)37)28-19-30(40-3)31(41-4)20-29(28)35(27)42-36/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQHUTGAHMICJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C4=CC(=C(C=C4C5=C3C(=O)C6=CC=CC=C65)OC)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)


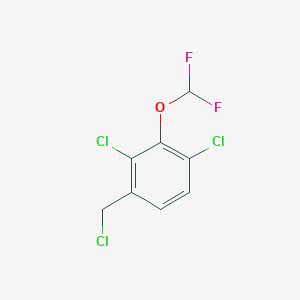
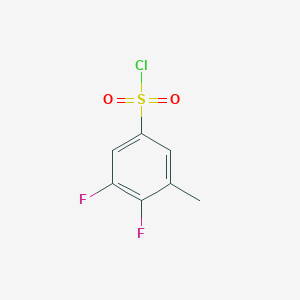

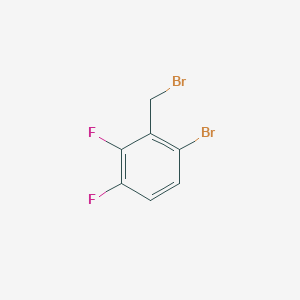

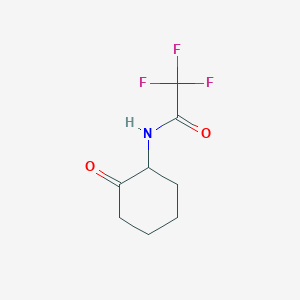
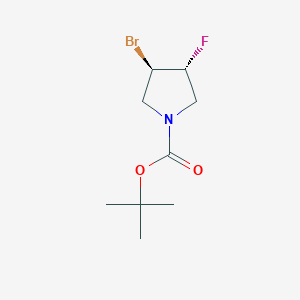
![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)

